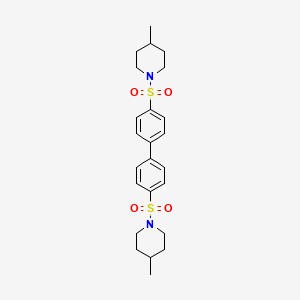

4,4'-Bis((4-methylpiperidin-1-yl)sulfonyl)-1,1'-biphenyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

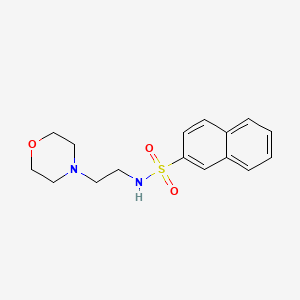

The compound “4,4’-Bis((4-methylpiperidin-1-yl)sulfonyl)-1,1’-biphenyl” is a biphenyl derivative with sulfonyl and piperidine groups. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, piperidine derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications

Drug Metabolism and Environmental Science

- Biocatalysis in Drug Metabolism : The compound has been studied in the context of drug metabolism, specifically as a biaryl-bis-sulfonamide, which is highly metabolized in preclinical species. A study demonstrated the use of a microbial-based biocatalytic system to produce mammalian metabolites of a biaryl-bis-sulfonamide compound, offering insights into its metabolism and facilitating the structural characterization of metabolites through nuclear magnetic resonance spectroscopy (Zmijewski et al., 2006).

- Influence on Endocrine Activities : Another study focused on Bisphenol S (BPS; bis[4-hydroxyphenyl]sulfone), a common replacement for bisphenol A, examining the impact of its metabolic transformations on endocrine activities. This research highlighted the metabolic pathways of BPS, including hydroxylation and glucuronidation, and their effects on estrogenic and thyroid hormone activities, underscoring the complex interplay between chemical metabolism and endocrine disruption (Skledar et al., 2016).

Material Science

- Nanofiltration Membranes : Research into novel sulfonated thin-film composite nanofiltration membranes with improved water flux for dye treatment has leveraged sulfonated aromatic diamine monomers. These membranes exhibited enhanced surface hydrophilicity and efficient dye rejection, indicating the compound's utility in improving water treatment technologies (Liu et al., 2012).

- Electrophosphorescent Light-Emitting Devices : The use of bis-sulfone small molecules as hosts for phosphor iridium in blue-green organic light-emitting devices has been explored, demonstrating the compound's role in enhancing device efficiency and performance (Kim et al., 2011).

Organic Chemistry

- Synthesis of Multisulfonyl Chlorides : Functional aromatic bis(sulfonyl chlorides) containing an acetophenone and two sulfonyl chloride groups were synthesized, showcasing the versatility of the compound in organic synthesis. These multisulfonyl chlorides serve as key building blocks in the preparation of dendritic and other complex organic molecules, highlighting their importance in synthetic organic chemistry (Percec et al., 2001).

Mechanism of Action

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a wide range of targets depending on their specific structure and functional groups .

Mode of Action

Piperidine derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding, ionic interactions, and hydrophobic interactions . These interactions can lead to changes in the target’s function, often resulting in a therapeutic effect .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biochemical pathways due to their diverse targets . The downstream effects of these pathways can vary greatly and are dependent on the specific structure and functional groups of the piperidine derivative .

Pharmacokinetics

The pharmacokinetic properties of a compound can greatly impact its bioavailability and therapeutic effect .

Result of Action

The effects can vary greatly depending on the specific targets and biochemical pathways involved .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

Future Directions

Properties

IUPAC Name |

4-methyl-1-[4-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]phenyl]sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O4S2/c1-19-11-15-25(16-12-19)31(27,28)23-7-3-21(4-8-23)22-5-9-24(10-6-22)32(29,30)26-17-13-20(2)14-18-26/h3-10,19-20H,11-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXNVOQCEARPNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2753631.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2753632.png)

![1-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2753637.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2753638.png)

![6-chloro-N-{3-chloro-4-[(1-phenylethyl)amino]phenyl}pyridine-3-carboxamide](/img/structure/B2753639.png)

![6-(Methylsulfonyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2753640.png)

![2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2753645.png)

![3-(2-bromophenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2753646.png)